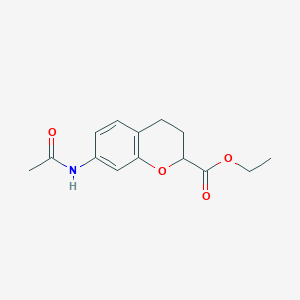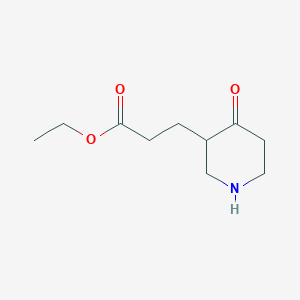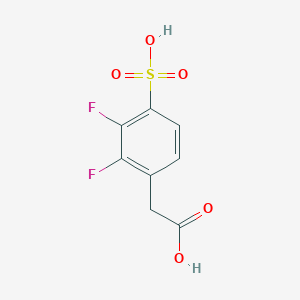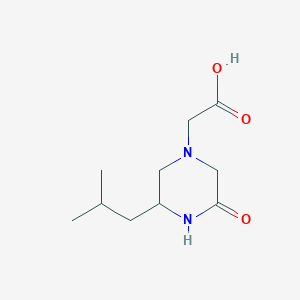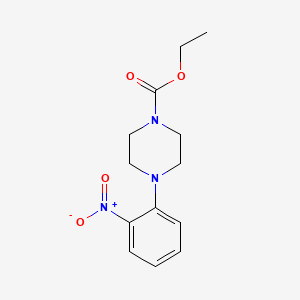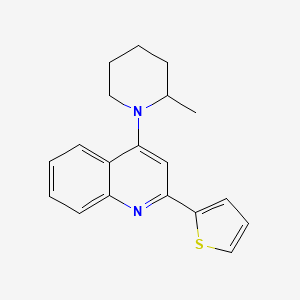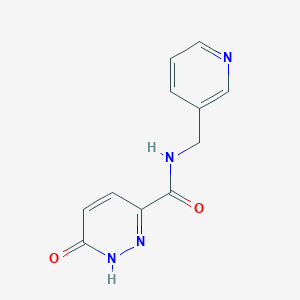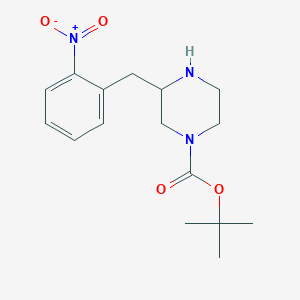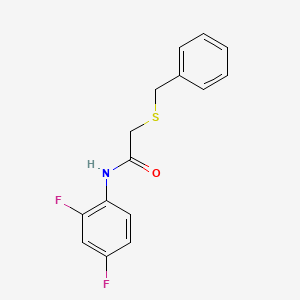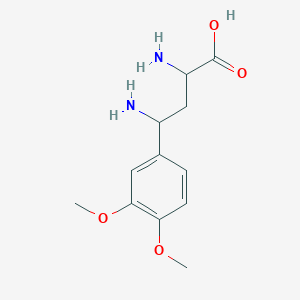![molecular formula C16H28N2O8 B14866245 Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)
Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine tetraacetic acid triethyl ester is a derivative of ethylenediamine tetraacetic acid, a well-known chelating agent. This compound is characterized by the presence of ester groups, which modify its chemical properties and potential applications. Ethylenediamine tetraacetic acid triethyl ester is primarily used in scientific research and industrial applications due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediamine tetraacetic acid triethyl ester typically involves the esterification of ethylenediamine tetraacetic acid with ethanol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of ethylenediamine tetraacetic acid triethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the desired product .
化学反応の分析
Types of Reactions
Ethylenediamine tetraacetic acid triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Complexation: It forms stable complexes with metal ions, similar to ethylenediamine tetraacetic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Complexation: Metal salts (e.g., calcium chloride, iron sulfate).
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Hydrolysis: Ethylenediamine tetraacetic acid and ethanol.
Complexation: Metal-ethylenediamine tetraacetic acid triethyl ester complexes.
Substitution: Substituted ethylenediamine tetraacetic acid derivatives.
科学的研究の応用
Ethylenediamine tetraacetic acid triethyl ester is utilized in various scientific research applications, including:
Chemistry: As a chelating agent to study metal ion interactions and catalysis.
Biology: In cell culture to prevent cell clumping by chelating calcium ions.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
作用機序
The primary mechanism of action of ethylenediamine tetraacetic acid triethyl ester involves its ability to chelate metal ions. The ester groups facilitate the formation of stable complexes with metal ions, which can then be utilized in various applications. The chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms of the ethylenediamine tetraacetic acid triethyl ester molecule, forming a stable ring structure .
類似化合物との比較
Similar Compounds
Ethylenediamine tetraacetic acid: The parent compound, widely used as a chelating agent.
Tetraacetylethylenediamine: Another derivative with different functional groups.
Triethylenetetramine: A related compound with additional nitrogen atoms.
Uniqueness
Ethylenediamine tetraacetic acid triethyl ester is unique due to its ester groups, which enhance its solubility in organic solvents and modify its chelating properties. This makes it suitable for specific applications where the parent compound, ethylenediamine tetraacetic acid, may not be as effective .
特性
分子式 |
C16H28N2O8 |
|---|---|
分子量 |
376.40 g/mol |
IUPAC名 |
2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C16H28N2O8/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3/h4-12H2,1-3H3,(H,19,20) |
InChIキー |
REINYWRAXSPVIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
